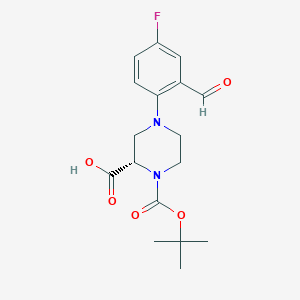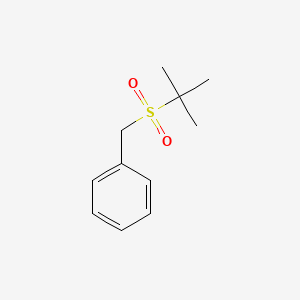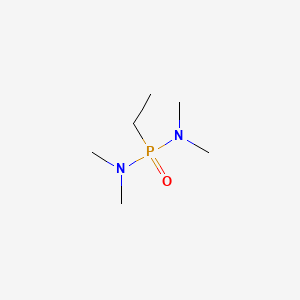
P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is a chemical compound with the molecular formula C6H17N2OP. It is known for its unique structure, which includes a phosphonic diamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide typically involves the reaction of ethylphosphonic dichloride with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide include:
- P-Methyl-N,N,N’,N’-tetramethylphosphonic diamide
- P-Propyl-N,N,N’,N’-tetramethylphosphonic diamide
- P-Butyl-N,N,N’,N’-tetramethylphosphonic diamide .
Uniqueness
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. These properties include differences in reactivity, stability, and solubility, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
14655-69-7 |
|---|---|
Fórmula molecular |
C6H17N2OP |
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
N-[dimethylamino(ethyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C6H17N2OP/c1-6-10(9,7(2)3)8(4)5/h6H2,1-5H3 |
Clave InChI |
ZBFJXELASZBPBJ-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



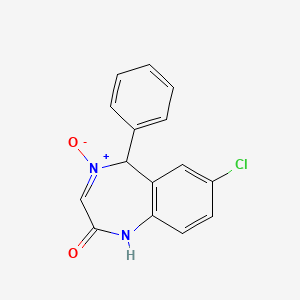
![6-Chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13732644.png)
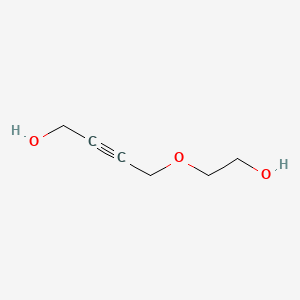
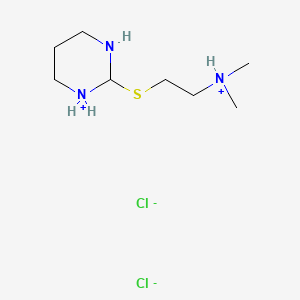
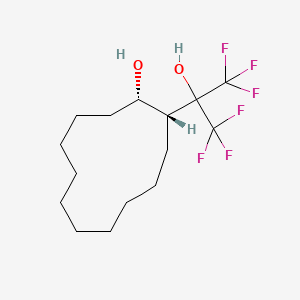
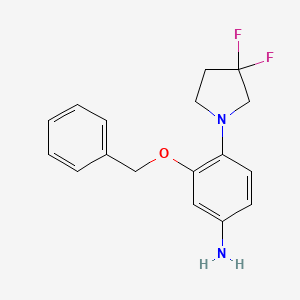

![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)

